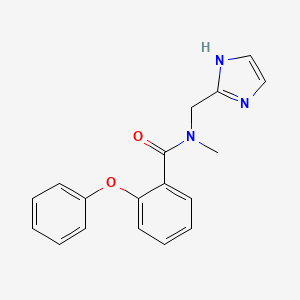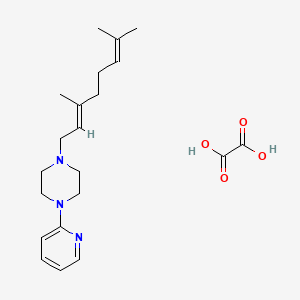![molecular formula C14H23N3O B5325716 5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CBMP and is a pyrimidine-based inhibitor of protein kinase C theta (PKCθ). PKCθ is a serine/threonine kinase that plays a crucial role in T-cell activation and inflammation.
Mécanisme D'action
CBMP inhibits PKCθ by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates. PKCθ plays a critical role in T-cell activation by phosphorylating downstream substrates such as CARMA1 and Bcl10, which activate the NF-κB pathway. The inhibition of PKCθ by CBMP prevents the activation of the NF-κB pathway, leading to the suppression of T-cell activation and inflammation.
Biochemical and Physiological Effects:
CBMP has been shown to effectively inhibit PKCθ in vitro and in vivo. In a study on mice with experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, CBMP treatment significantly reduced disease severity and inflammation. In addition, CBMP has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBMP is its specificity for PKCθ, which allows for targeted inhibition of T-cell activation and inflammation. However, one limitation of CBMP is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of CBMP is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of CBMP. One area of interest is the development of more potent and selective inhibitors of PKCθ. In addition, the use of CBMP in combination with other immunosuppressive agents may enhance its therapeutic efficacy. Furthermore, the study of CBMP in other disease models such as cancer and inflammatory bowel disease may provide valuable insights into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CBMP involves the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with 5-bromopentan-1-ol in the presence of a base. The reaction proceeds through the substitution of the bromine atom with the hydroxyl group to form the desired compound. The yield of the reaction is reported to be around 60%.
Applications De Recherche Scientifique
CBMP has been studied extensively for its potential as a therapeutic agent for various diseases. The inhibition of PKCθ by CBMP has been shown to suppress T-cell activation and inflammation, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In addition, CBMP has also been studied for its potential in cancer therapy, as PKCθ is overexpressed in various cancer cells.
Propriétés
IUPAC Name |
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-10-13(12-6-5-7-12)17-14(16-11)15-8-3-2-4-9-18/h10,12,18H,2-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCCYDVQCTKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCCCO)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)


![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)


![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B5325730.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)